molecular formula C8H18N2O B8579413 2-Amino-4-pyrrolidin-1-ylbutan-1-ol

2-Amino-4-pyrrolidin-1-ylbutan-1-ol

Cat. No.: B8579413
M. Wt: 158.24 g/mol
InChI Key: CLIDMXUCWXZSAR-UHFFFAOYSA-N
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Description

2-Amino-4-pyrrolidin-1-ylbutan-1-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

The compound has shown promise as a modulator of neurotransmitter systems. Research indicates that derivatives of pyrrolidine can influence the dopamine and norepinephrine transporters, potentially leading to applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). For instance, studies on related compounds demonstrate significant inhibition of dopamine uptake, suggesting potential for developing treatments that target dopaminergic pathways .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-amino derivatives have revealed activity against various bacterial strains. The structural modifications in pyrrolidine derivatives have been linked to enhanced antibacterial efficacy, making them candidates for further development as antimicrobial agents .

3. Pain Management

Some studies suggest that compounds similar to 2-amino-4-pyrrolidin-1-ylbutan-1-ol may exhibit analgesic properties. By modulating pain pathways in the central nervous system, these compounds could serve as alternatives or adjuncts to traditional pain medications, particularly in chronic pain management scenarios .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of a pyrrolidine derivative on dopamine transporter inhibition. The results showed that the compound was significantly more potent than cocaine in inhibiting dopamine reuptake, indicating its potential as a therapeutic agent for conditions related to dopamine dysregulation .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrrolidine derivatives against ESKAPE pathogens, 2-amino derivatives demonstrated notable antibacterial activity. This research underscores the importance of structural diversity in enhancing bioactivity and supports the continued exploration of these compounds in developing new antibiotics .

Data Tables

Application Area Potential Uses Key Findings
NeuropharmacologyTreatment for ADHD and mood disordersInhibits dopamine uptake more potently than cocaine
AntimicrobialDevelopment of new antibioticsEffective against multiple bacterial strains
Pain ManagementAlternative analgesicsModulates central pain pathways

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile in SN₂ reactions. A representative example involves alkylation with methyl iodide:

Reaction:
2-Amino-4-pyrrolidin-1-ylbutan-1-ol+CH₃INaH, DMFN-methyl derivative\text{this compound} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{N-methyl derivative}

ParameterValue
Yield72–78%
Reaction Time6–8 hours
Temperature40–50°C

The reaction proceeds via a bimolecular mechanism, with the amino group displacing iodide. Polar aprotic solvents like DMF enhance nucleophilicity.

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones under controlled conditions:

Reaction:
This compoundKMnO₄, H⁺2-Amino-4-pyrrolidin-1-ylbutan-1-one\text{this compound} \xrightarrow{\text{KMnO₄, H⁺}} \text{2-Amino-4-pyrrolidin-1-ylbutan-1-one}

Oxidizing AgentProduct PurityReaction Efficiency
KMnO₄85%High
CrO₃78%Moderate
TEMPO/NaOCl92%High

TEMPO/NaOCl systems provide superior selectivity by targeting primary alcohols without affecting the amino group .

Acid-Base Reactions

The compound participates in proton transfer reactions due to its basic amino group (pKa ~9.5) and weakly acidic hydroxyl group (pKa ~16):

Reaction with HCl:
This compound+HClAmmonium chloride salt\text{this compound} + \text{HCl} \rightarrow \text{Ammonium chloride salt}

PropertyValue
Solubility in H₂O25 g/L (free base) → 120 g/L (salt)
StabilityStable at pH 2–6

Salt formation improves aqueous solubility, facilitating pharmacological applications.

Condensation Reactions

The amino group engages in Mannich reactions with aldehydes and ketones:

Reaction:
This compound+HCHO+AcetoneEtOHMannich base\text{this compound} + \text{HCHO} + \text{Acetone} \xrightarrow{\text{EtOH}} \text{Mannich base}

ConditionOutcome
SolventEthanol
CatalystNone required
Yield65–70%

This reaction expands the molecule’s utility in synthesizing β-amino alcohol derivatives with enhanced bioactivity.

Reductive Amination

While the compound itself contains an amino group, it can act as a substrate in cross-amination:

Reaction:
This compound+KetoneNaBH₃CNSecondary amine\text{this compound} + \text{Ketone} \xrightarrow{\text{NaBH₃CN}} \text{Secondary amine}

ParameterValue
Reducing AgentNaBH₃CN
pH7–8
Yield55–60%

This pathway is critical for modifying the compound’s pharmacological profile.

Pyrrolidine Ring Functionalization

The pyrrolidine moiety undergoes electrophilic substitution:

Reaction with Acetyl Chloride:
This compound+AcClN-Acetylpyrrolidine derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetylpyrrolidine derivative}

ConditionOutcome
SolventCH₂Cl₂
CatalystPyridine
Yield80–85%

The reaction occurs at the pyrrolidine nitrogen, preserving the amino and hydroxyl groups .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into pyrrolidine and acrylamide derivatives:

Pathway:
This compoundΔPyrrolidine+Acrylamide\text{this compound} \xrightarrow{\Delta} \text{Pyrrolidine} + \text{Acrylamide}

Decomposition ProductYield
Pyrrolidine40%
Acrylamide30%

This underscores the need for controlled storage conditions to prevent degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-pyrrolidin-1-ylbutan-1-ol, and how can purity be ensured?

Methodological Answer:

  • Synthesis Optimization: Utilize nucleophilic substitution or reductive amination, adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of pyrrolidine and precursor ketones/amines. For example, highlights multi-step synthesis with substituted pyridines, suggesting reflux in ethanol as a solvent .
  • Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC (as in , using ammonium acetate buffer at pH 6.5 for mobile phases) .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals in ethanol or acetonitrile. demonstrates SCXRD for a pyrrolidine derivative, achieving R-factor = 0.044 .
  • Spectroscopic Validation: Use 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify amine and hydroxyl protons. Compare with computational simulations (DFT) for bond angles/distances.

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm). specifies ammonium acetate buffer (pH 6.5) for resolving polar impurities .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; emphasizes inert storage conditions (argon, -20°C) to prevent oxidation .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, P95 respirators (for aerosols), and chemical-resistant aprons () .
  • Ventilation: Use fume hoods for reactions releasing volatile amines.

Q. How to determine logP and solubility for pharmacokinetic profiling?

Q. How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Dynamic NMR (DNMR): Probe conformational changes (e.g., amine inversion) by variable-temperature NMR (-40°C to 60°C).
  • Cross-Validation: Compare SCXRD bond lengths ( ) with DFT-optimized geometries .

Q. What strategies mitigate side reactions during synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium or nickel catalysts for selective C-N coupling ( uses transition metals for pyrazolo-pyrimidine derivatives) .
  • Protecting Groups: Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation.

Q. How to computationally model interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein Data Bank (PDB) structures (e.g., kinases or GPCRs). notes pyridine derivatives targeting MAPK pathways .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Q. How to address variability in biological assay results?

Methodological Answer:

  • Dose-Response Curves: Repeat assays in triplicate (IC50 values) with positive controls (e.g., ’s anti-infective assays) .
  • Data Triangulation: Combine in vitro (cell viability) and in silico (docking scores) data ( ’s qualitative conflict resolution) .

Q. What advanced techniques characterize decomposition pathways?

Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., oxidation to ketones) using high-resolution mass spectrometry.
  • Forced Degradation: Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions (’s stability protocols) .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-4-pyrrolidin-1-ylbutan-1-ol

InChI

InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2

InChI Key

CLIDMXUCWXZSAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

a solution of 1M lithium aluminium hydride (12.2 ml, 12.2 mmol) in tetrahydrofuran is added to a cold (−20° C.) suspension of 2-amino-4-pyrrolidin-1-ylbutanoic acid (0.994 g, 4.05 mmol) in tetrahydrofuran (20 ml). The mixture is left to warm to 22° C. and is then heated for one hour at 60° C. The mixture is then cooled to 0° C. and is carefully quenched by the successive addition of water, 1 N aqueous sodium hydroxide and water. After one hour stirring at 0° C., the suspension is filtered and the solid is washed with ethyl acetate. The liquid phase is concentrated in vacuo to yield 318 mg of 2-amino-4-pyrrolidin-1-ylbutan-1-ol ax35 as a yellow oil.
Quantity
12.2 mL
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reactant
Reaction Step One
Quantity
0.994 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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